2-(3-(1,1-Difluoroethyl)phenyl)acetic acid
Overview
Description
2-(3-(1,1-Difluoroethyl)phenyl)acetic acid is an organic compound that features a phenyl ring substituted with a difluoroethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,1-Difluoroethyl)phenyl)acetic acid typically involves the introduction of the difluoroethyl group onto a phenyl ring followed by the addition of an acetic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoroethyl group. This can be achieved through metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been optimized for high yield and purity. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(1,1-Difluoroethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(3-(1,1-Difluoroethyl)phenyl)acetic acid has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(1,1-Difluoroethyl)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the difluoroethyl group, commonly used in the synthesis of various pharmaceuticals.
2-(3-(Trifluoromethyl)phenyl)acetic acid: Similar structure but with a trifluoromethyl group, which may exhibit different chemical and biological properties.
Uniqueness
2-(3-(1,1-Difluoroethyl)phenyl)acetic acid is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable addition to the toolkit of synthetic chemists and researchers .
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)phenyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(11,12)8-4-2-3-7(5-8)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSJTIVJUBLWCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267892 | |
Record name | Benzeneacetic acid, 3-(1,1-difluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707583-17-2 | |
Record name | Benzeneacetic acid, 3-(1,1-difluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707583-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3-(1,1-difluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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